Hexane-1,6-diamine acetate
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Overview
Description
Hexane-1,6-diamine acetate, also known as hexamethylenediamine acetate, is an organic compound with the formula C6H16N2·C2H4O2. It consists of a hexamethylene hydrocarbon chain terminated with amine functional groups and an acetate group. This compound is a diamine, meaning it has two amine groups, which makes it highly reactive and useful in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane-1,6-diamine acetate can be synthesized through the hydrogenation of adiponitrile. The reaction involves the following steps:
Hydrogenation of Adiponitrile: Adiponitrile (NC(CH2)4CN) is hydrogenated in the presence of a catalyst such as cobalt or iron, and ammonia. The reaction conditions typically include high pressure and temperature. [ \text{NC(CH}_2\text{)}_4\text{CN} + 4\text{H}_2 \rightarrow \text{H}_2\text{N(CH}_2\text{)}_6\text{NH}_2 ]
Formation of Acetate: The resulting hexane-1,6-diamine is then reacted with acetic acid to form this compound. [ \text{H}_2\text{N(CH}_2\text{)}_6\text{NH}_2 + \text{CH}_3\text{COOH} \rightarrow \text{C}{16}\text{N}_2\cdot\text{C}_2\text{H}_4\text{O}_2 ]
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The hydrogenation of adiponitrile is conducted in large reactors with continuous feed of reactants and catalysts. The reaction is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Hexane-1,6-diamine acetate undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used in substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Alkylated amines.
Scientific Research Applications
Hexane-1,6-diamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers, such as nylon 6,6.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of hexane-1,6-diamine acetate involves its ability to interact with various molecular targets due to its amine groups. These interactions can lead to the formation of covalent bonds with other molecules, facilitating chemical reactions. The acetate group can also participate in esterification reactions, further expanding its reactivity.
Comparison with Similar Compounds
Hexane-1,6-diamine acetate can be compared with other similar compounds such as:
Pentylamine: A shorter chain diamine with similar reactivity but different physical properties.
Cadaverine: A diamine with a similar structure but different applications.
Methylhexanamine: A structurally related compound with different functional groups and uses.
Uniqueness
This compound is unique due to its combination of amine and acetate groups, which provides it with a distinct reactivity profile. This makes it particularly useful in the synthesis of polymers and other complex molecules.
Properties
CAS No. |
54617-20-8 |
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Molecular Formula |
C8H20N2O2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
acetic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C6H16N2.C2H4O2/c7-5-3-1-2-4-6-8;1-2(3)4/h1-8H2;1H3,(H,3,4) |
InChI Key |
HSKTULZIVGWQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CCCN)CCN |
Related CAS |
36994-77-1 |
Origin of Product |
United States |
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